Ethyl 1-methyl-4-oxocyclohexanecarboxylate
Overview
Description
Ethyl 1-methyl-4-oxocyclohexanecarboxylate is an organic compound with the molecular formula C10H16O3. It is a derivative of cyclohexanone and is used in various chemical syntheses and research applications. This compound is known for its role in the preparation of complex organic molecules and its utility in various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-methyl-4-oxocyclohexanecarboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with methyl vinyl ketone in the presence of a base, such as sodium methoxide. This reaction leads to the formation of a cyclic intermediate, which is then further processed to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-4-oxocyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 1-methyl-4-oxocyclohexanecarboxylate is utilized in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is employed in the development of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of agrochemicals, fragrances, and other industrial products
Mechanism of Action
The mechanism of action of ethyl 1-methyl-4-oxocyclohexanecarboxylate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of intermediate compounds that participate in metabolic processes. The specific pathways and targets depend on the context of its use and the nature of the reactions involved .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-oxocyclohexanecarboxylate: A similar compound used in the preparation of dopamine agonists and other bioactive molecules.
Hagemann’s Ester (Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate): Another related compound used in the synthesis of natural products and sterols.
Uniqueness
Ethyl 1-methyl-4-oxocyclohexanecarboxylate is unique due to its specific structural features, which make it suitable for particular synthetic applications and research studies. Its methyl group at the 1-position and the ester functionality provide distinct reactivity patterns compared to other similar compounds .
Properties
IUPAC Name |
ethyl 1-methyl-4-oxocyclohexane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-3-13-9(12)10(2)6-4-8(11)5-7-10/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDKHYAZKCAMAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC(=O)CC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619977 | |
Record name | Ethyl 1-methyl-4-oxocyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147905-77-9 | |
Record name | Ethyl 1-methyl-4-oxocyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 1-methyl-4-oxocyclohexanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.